1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile
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Overview
Description
1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile is a complex organic compound with a unique structure that includes a morpholine ring, a thieno ring, and a naphthyridine core
Preparation Methods
The synthesis of 1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile can be compared with similar compounds such as:
1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline: This compound shares a similar core structure but differs in the substitution pattern and the presence of the isoquinoline ring.
Ethyl 1-amino-7,8,8-trimethyl-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]-2,7-naphthyridine-2-carboxylate: This compound has an ethyl ester group instead of the carbonitrile group, which can affect its reactivity and applications.
Properties
CAS No. |
204775-59-7 |
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Molecular Formula |
C18H23N5OS |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C18H23N5OS/c1-18(2)8-11-12(10-22(18)3)16(23-4-6-24-7-5-23)21-17-14(11)15(20)13(9-19)25-17/h4-8,10,20H2,1-3H3 |
InChI Key |
AECMGDGQAXXPFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CN1C)C(=NC3=C2C(=C(S3)C#N)N)N4CCOCC4)C |
solubility |
15 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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